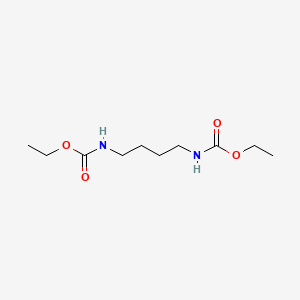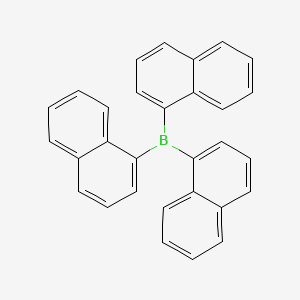
Trinaphthalen-1-ylborane
Übersicht
Beschreibung
Trinaphthalen-1-ylborane (TNB) is a boron-containing compound that has gained significant attention in recent years. TNB has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science.
Wirkmechanismus
The mechanism of action of Trinaphthalen-1-ylborane is not fully understood. However, it is believed that Trinaphthalen-1-ylborane acts as a Lewis acid catalyst in various reactions. Trinaphthalen-1-ylborane can also act as a boron-containing dopant in organic semiconductors, which can enhance their electrical conductivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Trinaphthalen-1-ylborane. However, studies have shown that Trinaphthalen-1-ylborane is not toxic to cells and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trinaphthalen-1-ylborane has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable at room temperature. Trinaphthalen-1-ylborane can also be used in small quantities as a catalyst for various reactions. However, Trinaphthalen-1-ylborane has some limitations, including its low solubility in common solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the study of Trinaphthalen-1-ylborane. One area of interest is the development of new synthetic methods for Trinaphthalen-1-ylborane and its derivatives. Another area of interest is the study of Trinaphthalen-1-ylborane as a dopant in organic semiconductors for use in optoelectronic devices. Additionally, the potential applications of Trinaphthalen-1-ylborane in the field of catalysis and materials science should be further explored.
Synthesemethoden
Trinaphthalen-1-ylborane can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between naphthalene and boron tribromide. The reaction produces Trinaphthalen-1-ylborane as a white solid, which can be purified by recrystallization or sublimation. Other methods of synthesis include the reaction between naphthalene and boron trichloride or boron trifluoride.
Wissenschaftliche Forschungsanwendungen
Trinaphthalen-1-ylborane has been extensively studied for its potential applications in various fields. In organic synthesis, Trinaphthalen-1-ylborane has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. Trinaphthalen-1-ylborane has also been used as a Lewis acid catalyst in the Diels-Alder reaction and the Friedel-Crafts reaction.
In materials science, Trinaphthalen-1-ylborane has been used as a precursor for the synthesis of boron-containing polymers and as a dopant in organic semiconductors. Trinaphthalen-1-ylborane has also been studied for its potential applications in the field of optoelectronics.
Eigenschaften
IUPAC Name |
trinaphthalen-1-ylborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21B/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBSVUEGFJXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)C5=CC=CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21B | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288074 | |
| Record name | trinaphthalen-1-ylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trinaphthalen-1-ylborane | |
CAS RN |
6962-78-3 | |
| Record name | NSC54017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trinaphthalen-1-ylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



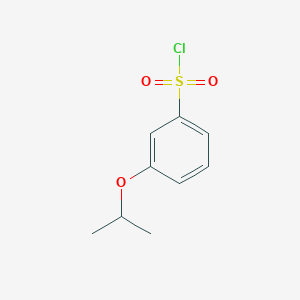

![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3056118.png)
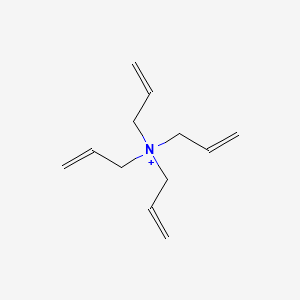
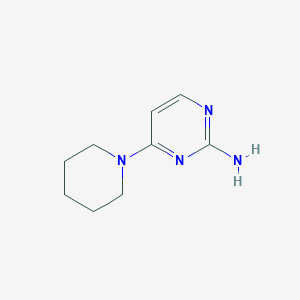
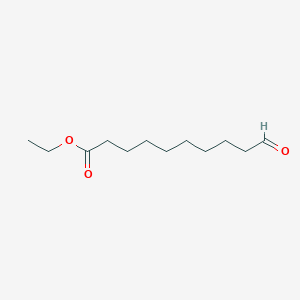


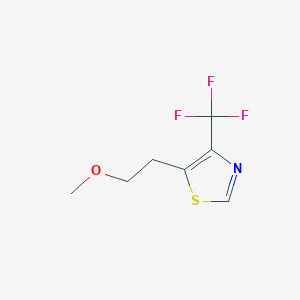
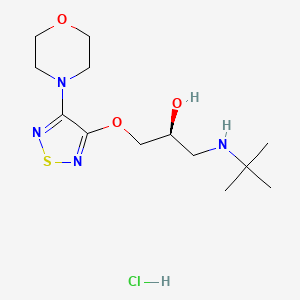
![Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B3056134.png)

